molecular formula C8H14ClN3O2 B15293355 N,N-Dimethyl-L-histidine Hydrochloride

N,N-Dimethyl-L-histidine Hydrochloride

Cat. No.: B15293355
M. Wt: 219.67 g/mol
InChI Key: FZIYTUQWXZDDHM-FJXQXJEOSA-N
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Description

N,N-Dimethyl-L-histidine Hydrochloride is a derivative of the amino acid histidine. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the imidazole ring of histidine. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine Hydrochloride typically involves the methylation of L-histidine. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atoms in the imidazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-L-histidine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-L-histidine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-L-histidine Hydrochloride involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. The methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-L-histidine Hydrochloride is unique due to its dual methylation, which imparts distinct chemical and physical properties. This modification enhances its stability and alters its reactivity compared to its non-methylated counterparts .

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-11(2)7(8(12)13)3-6-4-9-5-10-6;/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13);1H/t7-;/m0./s1

InChI Key

FZIYTUQWXZDDHM-FJXQXJEOSA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CN=CN1)C(=O)O.Cl

Canonical SMILES

CN(C)C(CC1=CN=CN1)C(=O)O.Cl

Origin of Product

United States

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